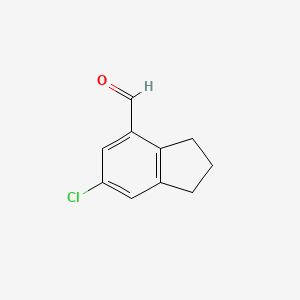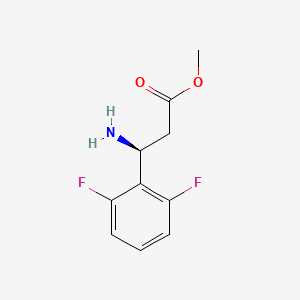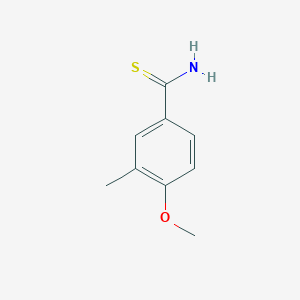
1,2,5-Trimethylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Trimethylcyclohexan-1-ol is an organic compound with the molecular formula C9H18O It is a cyclohexanol derivative, characterized by the presence of three methyl groups at positions 1, 2, and 5 on the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,5-Trimethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of isophorone, a process that reduces the double bonds in isophorone to yield the desired cyclohexanol derivative . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation processes. These processes are optimized for large-scale production, ensuring high yields and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Trimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Alkyl halides or other substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1,2,5-Trimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2,5-Trimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,5-Trimethylcyclohexanol: This compound is similar in structure but has the methyl groups at different positions.
1,2,4-Trimethylcyclohexane: Another similar compound with methyl groups at positions 1, 2, and 4.
Uniqueness
1,2,5-Trimethylcyclohexan-1-ol is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This unique structure makes it valuable in specific synthetic and industrial applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
88138-86-7 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
1,2,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C9H18O/c1-7-4-5-8(2)9(3,10)6-7/h7-8,10H,4-6H2,1-3H3 |
Clé InChI |
FCZWEWBNRGMFBE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid](/img/structure/B13638990.png)
![(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13638993.png)



